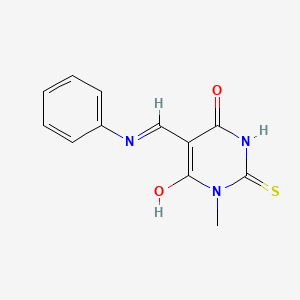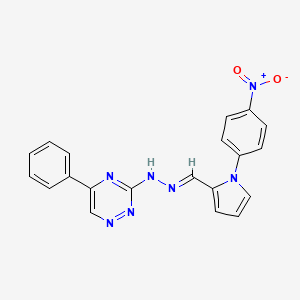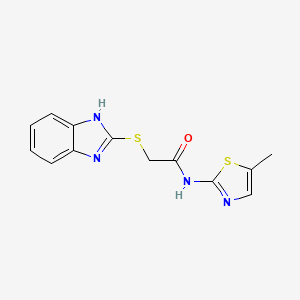
5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as ATMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ATMP belongs to the family of thioxopyrimidines and has been found to exhibit potent biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antiviral activity against a wide range of viruses, including HIV, hepatitis B, and influenza. 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to exhibit anticancer properties by inducing apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in viral replication, inflammation, and cancer cell proliferation. 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to inhibit the activity of reverse transcriptase in HIV, leading to the inhibition of viral replication. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In cancer cells, 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects
5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to exhibit potent biological activities, including antiviral, anti-inflammatory, and anticancer properties. In vitro studies have shown that 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can inhibit the replication of a wide range of viruses, including HIV, hepatitis B, and influenza. It has also been shown to inhibit the production of inflammatory mediators in vitro and in vivo. Furthermore, 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it suitable for further research and development. Furthermore, 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential therapeutic applications, making it a promising candidate for drug development. However, there are also limitations to using 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments. It is a synthetic compound and may not accurately reflect the biological activity of natural compounds. Furthermore, the mechanism of action of 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, making it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the mechanism of action of 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione to better understand its biological activity. Furthermore, future studies could focus on the development of 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione as a potential therapeutic agent for the treatment of viral infections, inflammatory diseases, and cancer. Finally, the potential toxicity and safety of 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione need to be further investigated before it can be developed as a drug for human use.
Conclusion
In conclusion, 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits potent antiviral, anti-inflammatory, and anticancer properties and has been found to inhibit the activity of enzymes involved in viral replication, inflammation, and cancer cell proliferation. While there are still limitations to using 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments, it remains a promising candidate for drug development. Future studies could focus on optimizing the synthesis method, investigating the mechanism of action, and developing 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione as a potential therapeutic agent for various diseases.
Synthesemethoden
5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized via a multi-step process involving the condensation of aniline with ethyl acetoacetate, followed by cyclization and thionation. The final product is obtained after purification by column chromatography. The synthesis of 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been optimized to yield high purity and yield, making it suitable for further research and development.
Eigenschaften
IUPAC Name |
6-hydroxy-1-methyl-5-(phenyliminomethyl)-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-15-11(17)9(10(16)14-12(15)18)7-13-8-5-3-2-4-6-8/h2-7,17H,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBAZONSRQBYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=S)C=NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5875408.png)

![3-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5875431.png)

![2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)
![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)
![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)
![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)


methanone](/img/structure/B5875474.png)

![3-(3-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5875483.png)